

Propylene glycol distearate CAS number 6182-11-2

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An In-depth Technical Guide to Propylene Glycol Distearate (CAS 6182-11-2)

Abstract

Propylene glycol distearate (CAS No. 6182-11-2) is a diester of propylene glycol and stearic acid, widely employed as an excipient in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug development, and a summary of its safety and toxicological profile. Notably, the primary mechanism of action of **propylene glycol distearate** in biological systems is as a physical skin penetration enhancer, rather than a modulator of cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this versatile compound.

Chemical and Physical Properties

Propylene glycol distearate is a lipophilic, non-ionic surfactant characterized by its waxy solid appearance at room temperature. Its properties make it an effective emulsifier, stabilizer, and viscosity modifier in various formulations.

Table 1: Physicochemical Properties of **Propylene Glycol Distearate**



Property	Value	Reference(s)
CAS Number	6182-11-2	[1]
Synonyms	Propane-1,2-diyl dioctadecanoate, Propylene distearate	[1]
Molecular Formula	C39H76O4	[1]
Molecular Weight	609.0 g/mol	[1]
Appearance	White to off-white waxy solid, flakes, or powder	[2]
Melting Point	~45 °C	[2]
Boiling Point	> 200 °C	[2]
Solubility	Insoluble in water; Soluble in oils and organic solvents	[2]
Hydrophile-Lipophile Balance (HLB)	Approximately 1.8 (Calculated)	

Synthesis

The industrial synthesis of **propylene glycol distearate** is typically achieved through the direct esterification of propylene glycol with stearic acid.

Generalized Experimental Protocol for Synthesis

This protocol describes a general laboratory-scale synthesis of **propylene glycol distearate** via acid-catalyzed esterification.

Materials:

- Propylene glycol (1.0 mole equivalent)
- Stearic acid (2.0 mole equivalents)



- p-Toluenesulfonic acid (catalyst, 0.1-0.5% by weight of reactants)
- Toluene (optional, as an azeotropic solvent for water removal)
- 5% (w/v) Sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or vacuum connection.

Procedure:

- The reaction vessel is charged with propylene glycol, stearic acid, p-toluenesulfonic acid, and toluene (if used).
- The mixture is heated to 140-160°C under a nitrogen atmosphere with constant stirring.
- Water formed during the reaction is continuously removed, either azeotropically with toluene using the Dean-Stark trap or under a partial vacuum.
- The reaction progress is monitored by determining the acid value of the mixture. The
 reaction is deemed complete when the acid value falls below a predetermined threshold
 (e.g., < 5 mg KOH/g).
- Upon completion, the reaction mixture is cooled to approximately 80-90°C.
- The acidic catalyst is neutralized by washing with the 5% sodium bicarbonate solution.
- The organic layer is separated and washed with brine until the aqueous washings are neutral.
- The organic layer is dried over anhydrous sodium sulfate and then filtered.
- If toluene was used, it is removed under reduced pressure using a rotary evaporator to yield the final product.



 Further purification can be performed by distillation or recrystallization if a higher purity product is required.

Applications in Pharmaceutical Formulations

Propylene glycol distearate serves several key functions in pharmaceutical dosage forms, particularly in topical and transdermal delivery systems.

- Emulsifier and Stabilizer: Due to its low HLB value, it is an effective emulsifier for creating stable water-in-oil (W/O) emulsions.
- Viscosity-Increasing Agent: It imparts viscosity and consistency to creams, lotions, and ointments.
- Skin Conditioning Agent Emollient: It softens and soothes the skin by forming an occlusive layer that reduces water loss.[3]
- Skin Penetration Enhancer: It facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.[4]

Generalized Experimental Protocol for a Water-in-Oil (W/O) Cream

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- · Oil Phase:
 - Propylene glycol distearate (e.g., 5-15% w/w)
 - Lipid/Oil (e.g., mineral oil, isopropyl palmitate)
 - Oil-soluble API
- Aqueous Phase:
 - Purified water
 - Humectant (e.g., glycerin)



- Water-soluble API
- High-shear homogenizer

Procedure:

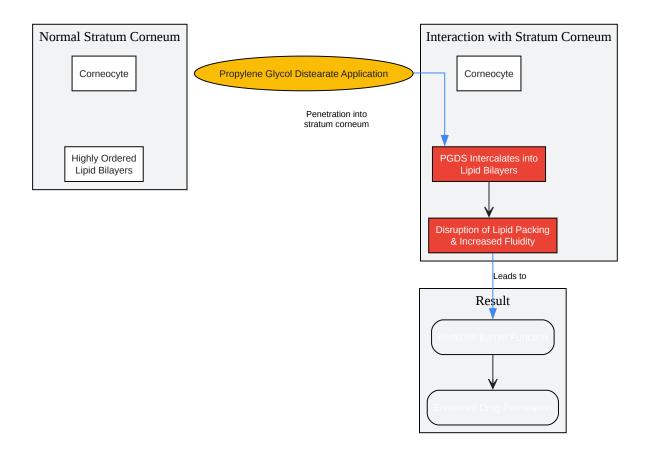
- Combine all components of the oil phase and heat to 70-75°C until all solids are melted and the phase is uniform.
- In a separate vessel, combine all components of the aqueous phase and heat to 70-75°C.
- Slowly add the aqueous phase to the oil phase under continuous mixing with a standard propeller mixer.
- Increase the mixing speed and homogenize the mixture for 5-10 minutes to reduce the droplet size of the dispersed aqueous phase.
- Switch to gentle stirring and allow the emulsion to cool to room temperature.

Mechanism of Action as a Skin Penetration Enhancer

Current scientific literature indicates that **propylene glycol distearate** does not exert its effects through interaction with cellular signaling pathways. Instead, its primary role in enhancing drug delivery through the skin is based on its physicochemical interaction with the stratum corneum.

The stratum corneum's barrier function is primarily due to the highly organized, crystalline structure of its intercellular lipids. **Propylene glycol distearate**, being a lipophilic molecule, can intercalate into these lipid bilayers. This insertion disrupts the ordered packing of the lipids, leading to an increase in their fluidity. This fluidization of the lipid matrix creates a more permeable barrier, allowing for the enhanced diffusion of APIs through the stratum corneum into the deeper layers of the skin.[5][6][7]





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Caption: Logical workflow of **propylene glycol distearate**'s mechanism as a skin penetration enhancer.

Safety and Toxicology

Propylene glycol distearate has been extensively evaluated and is considered safe for its intended use in cosmetics and pharmaceuticals.[1][2][4]

Table 2: Summary of Toxicological Data



Endpoint	Result	Reference(s)
Acute Oral Toxicity (Rat)	LD ₅₀ > 25.8 g/kg	[2][4]
Skin Irritation (Rabbit)	Non-irritating to minimally irritating	[2][4]
Eye Irritation (Rabbit)	Minimally irritating	[2]
Skin Sensitization	Not a sensitizer	[2][4]

Generalized Experimental Protocol for In Vitro Skin Irritation (OECD TG 439)

This protocol provides a summary of the OECD Test Guideline 439, which is a validated in vitro method for assessing skin irritation potential.[8][9][10][11][12]

Principle: A test substance is applied topically to a reconstructed human epidermis (RhE) model. The potential of the substance to cause skin irritation is predicted based on the reduction in cell viability, which is measured using the MTT assay.

Materials:

- Commercially available RhE tissue models
- Propylene glycol distearate (test substance)
- Positive Control (e.g., 5% SDS solution)
- Negative Control (e.g., Phosphate-Buffered Saline)
- MTT reagent (0.5-1 mg/mL)
- · Isopropanol or acid-isopropanol
- Multi-well plates for tissue culture and absorbance reading

Procedure:



- Tissue Preparation: Upon receipt, RhE tissues are equilibrated in the provided maintenance medium at 37°C in a humidified 5% CO₂ atmosphere.
- Dosing: The test substance is applied uniformly to the surface of the RhE tissues (typically in triplicate). The amount applied depends on whether it is a liquid or solid.
- Exposure: The tissues are exposed to the test substance for a specified duration (e.g., 60 minutes) at 37°C and 5% CO₂.
- Washing: Following the exposure period, the tissues are thoroughly rinsed with PBS to remove the test substance.
- MTT Assay: The tissues are transferred to a fresh multi-well plate containing MTT solution and incubated for approximately 3 hours. During this time, viable cells metabolize the MTT into a purple formazan precipitate.
- Formazan Extraction: The formazan is extracted from the tissues by submerging them in isopropanol and incubating with shaking for at least 2 hours.
- Measurement: The absorbance of the extracted formazan solution is measured using a plate reader at a wavelength of 570 nm.
- Data Interpretation: The percentage of viable cells is calculated relative to the negative control. If the mean tissue viability is reduced to ≤ 50%, the test substance is classified as a skin irritant.

Conclusion

Propylene glycol distearate (CAS 6182-11-2) is a well-characterized and safe excipient with significant utility in pharmaceutical and cosmetic product development. Its functions are primarily based on its physicochemical properties, leading to its use as an emulsifier, thickener, and skin penetration enhancer. The available scientific evidence strongly suggests that its mechanism of action is physical, involving the disruption of the stratum corneum's lipid barrier, and there is no indication of direct interaction with cellular signaling pathways. This technical guide consolidates the key information necessary for the informed application of **propylene glycol distearate** in research and formulation development.



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